molecular formula C16H20BFN2O4 B2782854 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione CAS No. 2377611-66-8

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione

Cat. No.: B2782854
CAS No.: 2377611-66-8
M. Wt: 334.15
InChI Key: XLKSRAOBZDQALN-UHFFFAOYSA-N
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Description

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione (referred to hereafter as Compound A) is a boron-containing heterocyclic compound with a quinoxaline-2,3-dione core. Key structural features include:

  • Substituents: 1-Ethyl group: Enhances lipophilicity and steric bulk. 6-Tetramethyl-1,3,2-dioxaborolan-2-yl group: A boronate ester moiety critical for Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization in drug discovery .

Compound A (PN-1415) is synthesized with 95% purity, as noted in commercial catalogs, and serves as a versatile intermediate in medicinal chemistry and materials science .

Properties

CAS No.

2377611-66-8

Molecular Formula

C16H20BFN2O4

Molecular Weight

334.15

IUPAC Name

4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione

InChI

InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21)

InChI Key

XLKSRAOBZDQALN-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC

solubility

not available

Origin of Product

United States

Biological Activity

1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a synthetic compound belonging to the quinoxaline family. Its unique structure incorporates a fluorine atom and a boron-containing dioxaborolane moiety, suggesting potential applications in medicinal chemistry. This article explores the biological activity of this compound, drawing on available literature and structural analogs to infer its possible mechanisms and therapeutic uses.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is C16H20BFN2O4, with a molecular weight of approximately 334.15 g/mol. The presence of the fluorine atom and the dioxaborolane group may enhance its biological activity by influencing pharmacokinetics and target interactions.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial properties. For instance:

Compound NameStructural FeaturesBiological Activity
7-FluoroquinoxalineFluorinated quinoxalineAntimicrobial
6-BromoquinoxalineBromine substituentAnticancer
4-HydroxyquinoxalineHydroxy groupAntioxidant

The structural features of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline may enhance its selectivity against specific microbial targets compared to other quinoxalines.

Anticancer Potential

Research into quinoxaline derivatives has also highlighted their anticancer potential. The compound's ability to modulate kinase activity is particularly noteworthy. Kinase inhibitors are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. Although specific data on this compound's efficacy as a kinase inhibitor is not yet available, its structural analogs have shown promising results in inhibiting various kinases involved in cancer progression .

Understanding the mechanism of action for 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline involves examining its interactions with biological targets:

  • Targeting Kinases : The quinoxaline core is known to interact with ATP-binding sites in kinases. This interaction could lead to inhibition of pathways that promote tumor growth.
  • Fluorine Substitution : The presence of fluorine may enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against targeted cells.

Case Studies and Research Findings

While direct studies on 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-y)-4H-quinoaxline are sparse, several case studies on related compounds provide insights:

Study 1: Antimicrobial Efficacy

A study evaluating fluorinated quinoxalines reported significant antimicrobial activity against resistant strains of bacteria. The study suggested that the introduction of fluorine enhances binding affinity to bacterial targets .

Study 2: Kinase Inhibition

Another research focused on similar quinoxaline derivatives demonstrated effective inhibition of mTOR kinase activity with IC50 values in the low nanomolar range. This suggests that modifications like those in 1-Ethyl-7-fluoro could yield similar or improved potency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Boron-Containing Heterocycles

Pyrazole-Based Boronates ()

Examples include:

  • PB07339 : 1-(Tetrahydro-1,1-dioxido-3-thienyl)pyrazole-4-boronic acid pinacol ester.
  • PB07291 : 1-{4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidin-1-yl}ethan-1-one.
Property Compound A Pyrazole-Based Boronates
Core Structure Quinoxaline-2,3-dione Pyrazole
Boronate Position Position 6 Position 4 (PB07339)
Electronic Effects Electron-withdrawing dione Electron-neutral pyrazole
Reactivity High (planar core) Moderate (smaller heterocycle)
Applications Cross-coupling, drug discovery Fragment-based drug design

However, pyrazole boronates are more synthetically accessible for modular derivatization .

Phenyl-Based Boronates ()

Examples include:

  • PN-1275 : Ethyl 2-[2-fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]-2-oxoacetate.
  • PN-1904 : Ethyl 2-[2-fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]-2-oxoacetate.
Property Compound A Phenyl-Based Boronates
Core Structure Quinoxaline Phenyl ring
Fluorine Position Position 7 Positions 2, 3, or 5
Functional Groups Dione, ethyl Oxoacetate, ethyl ester
Synthetic Utility Drug intermediates Cross-coupling precursors

However, their simpler structures enable rapid diversification in combinatorial chemistry .

Fluorinated Quinoxaline Derivatives ()

Naphtho[2,3-f]quinoxaline-2,7,12-triones ()

These compounds feature extended conjugation via a naphthoquinoxaline system and methoxy/benzoyl substituents.

Property Compound A Naphthoquinoxaline Derivatives
Core Size Bicyclic Tricyclic (naphtho-fused)
Substituents Boronate, ethyl, fluoro Methoxy, benzoyl
Solubility Moderate (boronate ester) Low (bulky substituents)

Key Differences: The tricyclic system in naphthoquinoxalines enhances UV absorption but reduces solubility, limiting in vivo applications compared to Compound A .

Fluoro-Substituted Quinolines ()

Examples include ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Property Compound A Fluoroquinolines
Core Structure Quinoxaline Quinoline
Fluorine Role Meta-directing (position 7) Ortho/para-directing
Biological Activity Underexplored Antibacterial (known for quinolones)

Key Differences: Quinolines are established antimicrobial agents, whereas Compound A’s bioactivity remains to be elucidated. The dione group in Compound A may confer unique redox properties .

Suzuki-Miyaura Cross-Coupling ()

The tetramethyl-dioxaborolan-2-yl group in Compound A enables palladium-catalyzed coupling with aryl halides, similar to other boronates. However, steric hindrance from the quinoxaline core may slow reaction kinetics compared to phenyl or pyrazole analogs .

Stability and Handling
  • Compound A : Stable under inert conditions; boronate ester hydrolyzes slowly in protic solvents.
  • Pyrazole Boronates (PB07339) : More moisture-sensitive due to less steric protection .

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